5-Ethyl-N-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide
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Overview
Description
5-Ethyl-N-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide is a compound belonging to the class of 1,2,3-triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their broad range of biological activities, including antimicrobial, anticancer, and antiviral properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions. The reaction proceeds with high regioselectivity and yields the desired triazole product.
Industrial Production Methods
Industrial production of 1,2,3-triazoles, including 5-Ethyl-N-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide, often involves continuous flow synthesis techniques . These methods allow for the efficient and scalable production of triazoles with high purity and yield. The use of flow reactors enables precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-N-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives .
Scientific Research Applications
5-Ethyl-N-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Ethyl-N-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in DNA replication and repair, thereby exerting its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-1,2,3-triazole: A simpler triazole derivative with similar biological activities.
5-Methyl-1-phenyl-1H-1,2,3-triazole: Another triazole compound with comparable properties.
Uniqueness
5-Ethyl-N-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and hydroxy groups enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-ethyl-N'-hydroxy-1-phenyltriazole-4-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-2-9-10(11(12)14-17)13-15-16(9)8-6-4-3-5-7-8/h3-7,17H,2H2,1H3,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNRHYILKYOKJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC=CC=C2)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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